molecular formula C23H20N2O5 B2614251 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618873-78-2

4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2614251
CAS No.: 618873-78-2
M. Wt: 404.422
InChI Key: BVYPIOPCBYPIKT-UHFFFAOYSA-N
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Description

4-Benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by distinct substitutions at positions 1, 3, 4, and 5 of the heterocyclic core. Key structural features include:

  • Position 1: A 5-methylisoxazol-3-yl group, contributing steric and electronic effects via its heteroaromatic ring.
  • Position 3: A hydroxyl group, enabling hydrogen bonding and influencing acidity.
  • Position 5: A 4-ethoxyphenyl substituent, providing electron-donating properties through the ethoxy moiety.

Properties

IUPAC Name

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-3-29-17-11-9-15(10-12-17)20-19(21(26)16-7-5-4-6-8-16)22(27)23(28)25(20)18-13-14(2)30-24-18/h4-13,20,26H,3H2,1-2H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDZDLMUDOLCBJ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrrole ring : A five-membered aromatic ring containing nitrogen.
  • Hydroxy and ethoxy substituents : Contributing to its solubility and biological interactions.
  • Isoxazole moiety : Implicating potential neuroactive properties.

Molecular Formula

The molecular formula of the compound is C22H24N2O4C_{22}H_{24}N_{2}O_{4}.

Antiviral Activity

Research indicates that compounds similar to 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exhibit antiviral properties, particularly against hepatitis B virus (HBV). A study demonstrated that derivatives of this class could inhibit HBV replication in vitro, suggesting a potential therapeutic role in treating viral infections .

Anticancer Properties

Preliminary studies have shown that compounds with similar structural frameworks possess cytotoxic effects on various cancer cell lines. For instance, analogs have been tested against breast cancer and leukemia cells, revealing significant inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to cell death or reduced viral load.

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyrrole-based compounds, including 4-benzoyl derivatives, showed promising results in reducing HBV load in infected human hepatocytes. The study utilized quantitative PCR to measure viral DNA levels before and after treatment, demonstrating a dose-dependent response .

Case Study 2: Anticancer Activity

In vitro assays on leukemia cell lines treated with 4-benzoyl derivatives indicated a reduction in cell viability by more than 60% at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntiviralHighInhibition of HBV replication
AnticancerModerateInduction of apoptosis
Enzyme InhibitionPotentialTargeting metabolic pathways

Comparison with Similar Compounds

Key Observations:

Position 1: The target’s 5-methylisoxazol-3-yl group differs from cyclohexyl (36), benzyl (37), and thiadiazolyl (–6) substituents. Isoxazole’s smaller size and aromaticity may enhance metabolic stability compared to aliphatic groups .

Position 4 :

  • The benzoyl group in the target contrasts with 4-methylbenzoyl (23) and 4-butoxybenzoyl (–6). Butoxy groups increase lipophilicity, while benzoyl enhances π-π interactions .

Position 5 :

  • The 4-ethoxyphenyl group (target) is electron-donating, unlike electron-withdrawing nitro (36–38) or trifluoromethoxy (23) groups. Ethoxy’s polarity may improve solubility relative to chlorophenyl () .

Synthesis :

  • Most analogs (e.g., 36–38) require high-temperature reactions (150°C), whereas compound 23 is synthesized at room temperature, suggesting substituent-dependent reactivity .

Bioactivity:
  • Compounds 36–38 exhibit antiestrogenic effects , likely mediated by their 3-hydroxy and aryl substituents . The target’s 4-ethoxyphenyl group may modulate estrogen receptor affinity compared to nitro-substituted analogs.
  • Thiadiazole-containing derivatives (–6) lack reported bioactivity, but sulfur heterocycles often influence pharmacokinetics (e.g., bioavailability) .
Physicochemical Properties:
  • Melting Points : Compound 23’s high melting point (246–248°C) correlates with its crystalline trifluoromethoxy group, whereas oily analogs (36–37) have less rigid substituents .
  • Solubility : The target’s ethoxy group may enhance aqueous solubility compared to lipophilic butoxy (–6) or nitro groups (36–38).

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : Ethoxy (target) and methoxy (36–38) substituents at position 5 may enhance binding to hydrophobic pockets in biological targets, whereas nitro groups (36–38) could reduce affinity due to steric/electronic effects .
  • Heterocyclic Influence: Isoxazole (target) vs.

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